molecular formula C29H21N5O3S B388116 1-[4'-(4-nitrophenyl)-2,4-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone

1-[4'-(4-nitrophenyl)-2,4-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone

Cat. No.: B388116
M. Wt: 519.6g/mol
InChI Key: JNQHBFUMZTVGBB-UHFFFAOYSA-N
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Description

1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is a complex organic compound featuring a spiro structure that integrates multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Phthalazine Core: This involves the condensation of hydrazine with phthalic anhydride to form phthalazine.

    Spirocyclization: The phthalazine derivative undergoes spirocyclization with a thiadiazole precursor, often facilitated by a dehydrating agent.

    Substitution Reactions:

    Final Assembly: The ethanone moiety is introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation Products: Nitro derivatives with increased oxidation states.

    Reduction Products: Amino derivatives with reduced nitro groups.

    Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is largely dependent on its interaction with biological targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]methanone
  • 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]propanone

Uniqueness: The unique structural feature of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is its spiro linkage, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C29H21N5O3S

Molecular Weight

519.6g/mol

IUPAC Name

1-[4-(4-nitrophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C29H21N5O3S/c1-20(35)28-31-33(23-16-18-24(19-17-23)34(36)37)29(38-28)26-15-9-8-14-25(26)27(21-10-4-2-5-11-21)30-32(29)22-12-6-3-7-13-22/h2-19H,1H3

InChI Key

JNQHBFUMZTVGBB-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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